6-Iodohexan-1-ol CAS number 40145-10-6 properties
6-Iodohexan-1-ol CAS number 40145-10-6 properties
An In-depth Technical Guide to 6-Iodohexan-1-ol (CAS: 40145-10-6)
Introduction
6-Iodohexan-1-ol is a bifunctional organic molecule featuring a primary alcohol at one end of a six-carbon chain and a primary iodide at the other. This unique structure makes it a valuable intermediate in organic synthesis, particularly for the introduction of a C6 spacer with reactive handles at both ends. The hydroxyl group allows for further derivatization or conversion to other functional groups, while the iodine atom serves as an excellent leaving group in nucleophilic substitution reactions[1][2][3][4]. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
The physical and chemical properties of 6-Iodohexan-1-ol are summarized below. These properties are crucial for designing reaction conditions, purification procedures, and for computational modeling.
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 40145-10-6 | [5] |
| Molecular Formula | C₆H₁₃IO | |
| Molecular Weight | 228.07 g/mol | |
| Exact Mass | 228.00111 Da | |
| Melting Point | -8 °C | |
| Boiling Point | 90 °C | |
| Density | 1.584 ± 0.06 g/cm³ (Predicted) |
Computed Properties
| Property | Value | Reference |
| XLogP3 | 2.9 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 5 | |
| Topological Polar Surface Area | 20.2 Ų | |
| pKa | 15.17 ± 0.10 (Predicted) |
Synthesis and Purification
While various methods can be employed for the synthesis of 6-Iodohexan-1-ol, a common and effective route involves the selective mono-iodination of a symmetric diol, such as 1,6-hexanediol. A well-established method for converting primary alcohols to primary alkyl iodides is the Appel reaction, which utilizes triphenylphosphine and iodine under mild conditions.
Experimental Protocol: Synthesis from 1,6-Hexanediol
This protocol is a representative procedure for the synthesis of 6-Iodohexan-1-ol.
Materials:
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1,6-Hexanediol
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Triphenylphosphine (PPh₃)
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Iodine (I₂)
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Imidazole
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane at 0 °C (ice bath).
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To this solution, sequentially add iodine (1.5 equivalents) and imidazole (3.0 equivalents). Stir the resulting mixture at 0 °C for 15 minutes.
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Prepare a solution of 1,6-hexanediol (1.0 equivalent) in anhydrous dichloromethane.
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Add the 1,6-hexanediol solution dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine.
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Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield pure 6-Iodohexan-1-ol.
Caption: Synthetic workflow for 6-Iodohexan-1-ol from 1,6-hexanediol.
Reactivity and Applications
6-Iodohexan-1-ol is a versatile building block due to its two distinct functional groups.
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Nucleophilic Substitution: The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group. This allows for facile reaction with a wide range of nucleophiles (e.g., amines, azides, cyanides, thiolates) to form new carbon-heteroatom or carbon-carbon bonds at the C6 position.
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Hydroxyl Group Derivatization: The primary alcohol at the C1 position can undergo typical alcohol reactions. It can be oxidized to an aldehyde or carboxylic acid, protected with various protecting groups, or converted into other functional groups like esters or ethers.
This dual reactivity allows for sequential or orthogonal chemical modifications, making it a valuable precursor in the synthesis of pharmaceuticals, polymers, and self-assembled monolayers.
Caption: Reactivity pathways of 6-Iodohexan-1-ol.
Safety and Handling
While specific safety data for 6-Iodohexan-1-ol is not extensively published, data from analogous compounds like 1-iodohexane suggest that it should be handled with care. It is likely to be an irritant to the skin and eyes.
General Precautions:
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or glasses, and a lab coat.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound may be light-sensitive, so storage in an amber bottle is recommended.
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Spills: In case of a spill, collect the spillage and dispose of it according to local regulations.
First Aid Measures
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Skin Contact: Wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
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Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
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Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Caption: Logical workflow for handling and first aid for 6-Iodohexan-1-ol.
References
- 1. 6-Iodo-1-Hexanol | 40145-10-6 [chemicalbook.com]
- 2. 6-Iodo-1-Hexanol | 40145-10-6 [amp.chemicalbook.com]
- 3. 6-Iodo-1-Hexanol | 40145-10-6 [amp.chemicalbook.com]
- 4. 6-Iodohexan-1-ol (6-Iodo-1-Hexanol) | 生化试剂 | MCE [medchemexpress.cn]
- 5. 6-Iodo-1-hexanol | C6H13IO | CID 13089081 - PubChem [pubchem.ncbi.nlm.nih.gov]
